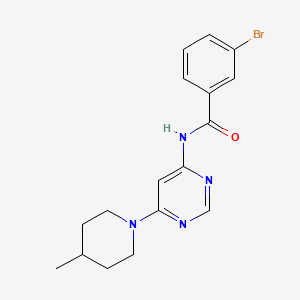

3-bromo-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

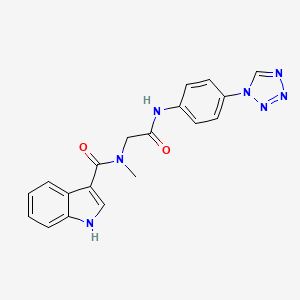

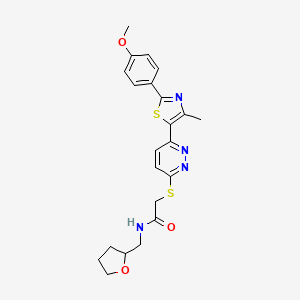

“3-bromo-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide” is a chemical compound. It is related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Synthesis and Activity in Pyrazolo[3,4-d]pyrimidine Derivatives : A study by Petrie et al. (1985) explored the synthesis of 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, including variants related to 3-bromo-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)benzamide. These compounds showed significant activity against measles and moderate antitumor activity against L1210 and P388 leukemia in vitro (Petrie et al., 1985).

Antiviral and Antitumor Activity : Cottam et al. (1984) synthesized 3,4-disubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, which exhibited significant in vitro antiviral and antitumor activities. These findings highlight the potential of such derivatives, including this compound, in therapeutic applications (Cottam et al., 1984).

Functionalization and Application

Functionalization of Pyrimidotriazines : Jakubkienė et al. (2012) studied the functionalization of pyrimidotriazines, leading to derivatives that could be related to this compound. This research enhances the understanding of chemical properties and potential applications of such compounds (Jakubkienė et al., 2012).

Anticancer and Anti-Inflammatory Agents : Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives showing anticancer and anti-5-lipoxygenase activities, suggesting potential medical applications for related compounds including this compound (Rahmouni et al., 2016).

Antimicrobial Applications : El‐Wahab et al. (2015) found that certain pyrimidine derivatives, when incorporated into coatings like polyurethane varnish, exhibited strong antimicrobial effects. This suggests the potential for using similar compounds in antimicrobial coatings or treatments (El‐Wahab et al., 2015).

Synthesis of Novel Derivatives for Medical Applications : Su et al. (1986) synthesized 5-deaza analogues of aminopterin and folic acid, demonstrating the potential of pyrimidine derivatives in developing novel therapeutic agents, which could extend to compounds like this compound (Su et al., 1986).

Antifungal Properties : Wu et al. (2021) synthesized pyrimidine derivatives with amide moieties, exhibiting strong antifungal activities. This research underscores the potential of similar compounds in agriculture or medicine (Wu et al., 2021).

Synthesis for Antipsychotic Applications : Norman et al. (1993) synthesized conformationally restricted derivatives of remoxipride, including pyrimidin-4-yl derivatives, exploring their potential as antipsychotic agents (Norman et al., 1993).

Synthesis and Antimicrobial Activities : GParameshwarappa et al. (2009) worked on synthesizing 2-aryl-3,4-dihydro-4-oxo-5-bromobenzofuro[3,2-d]pyrimidines with demonstrated antimicrobial activities, suggesting potential pharmaceutical or industrial applications for related compounds (GParameshwarappa et al., 2009).

Eigenschaften

IUPAC Name |

3-bromo-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN4O/c1-12-5-7-22(8-6-12)16-10-15(19-11-20-16)21-17(23)13-3-2-4-14(18)9-13/h2-4,9-12H,5-8H2,1H3,(H,19,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLKHTXMRFCCEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

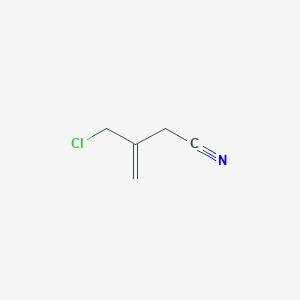

Canonical SMILES |

CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC(=CC=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 2-(3-methyl-N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate](/img/structure/B2556135.png)

![N-{4-[5-(3-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2556139.png)

![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2556141.png)

![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2556142.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2556143.png)

![1-(Prop-2-yn-1-yl)-4-[2-(2,2,2-trifluoroethoxy)pyridine-4-carbonyl]piperazine](/img/structure/B2556147.png)

![3-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2556152.png)

![5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone](/img/no-structure.png)